7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
Description
7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (CAS: 315698-37-4, NSC84094) is an 8-hydroxyquinoline derivative featuring a 3-fluorophenyl group and a pyridin-2-ylamino substituent at the C7 position of the quinoline scaffold. Its molecular formula is C21H16FN3O, with a molecular weight of 345.38 g/mol . This compound has garnered attention for its unique bioactivity, particularly its role in inhibiting the HMGB1-mediated caspase-11 signaling pathway, which confers protection against lipopolysaccharide (LPS)-induced lethality in endotoxemia models .
Properties
IUPAC Name |
7-[(3-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-16-7-3-5-15(13-16)19(25-18-8-1-2-11-23-18)17-10-9-14-6-4-12-24-20(14)21(17)26/h1-13,19,26H,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVYTUGDBBGVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197596 | |
| Record name | 7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315698-37-4 | |
| Record name | 7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315698-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure
A solution of 8-hydroxyquinoline (2.9 g, 20 mmol), 3-fluorobenzaldehyde (2.5 g, 20 mmol), and pyridin-2-amine (1.9 g, 20 mmol) in ethanol (50 mL) is stirred at room temperature for 72 hours. The precipitate formed is filtered, washed sequentially with ethanol and water, and dried under vacuum to yield the crude product. Purification via recrystallization from ethanol or column chromatography (5–20% ethyl acetate in cyclohexane) affords the title compound as an off-white powder.
Key Reaction Parameters:
Mechanistic Insights
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack by 8-hydroxyquinoline at the activated methylene position. The electron-withdrawing fluorine substituent on the aryl aldehyde slightly reduces electrophilicity compared to chloro- or bromo-substituted analogs, necessitating prolonged reaction times.
Alternative Synthetic Strategies
Microwave-Assisted Condensation
Adapting methods from Kos et al., microwave irradiation accelerates the condensation. A mixture of 8-hydroxyquinoline, 3-fluorobenzaldehyde, and pyridin-2-amine in ethanol is irradiated at 100°C for 1 hour. Preliminary trials suggest a 20% reduction in reaction time but comparable yields to conventional heating.
Acid-Catalyzed Cyclocondensation
Inspired by Rbaa et al., refluxing the reactants in HCl (6 M) with urea introduces a cyclocondensation pathway. However, this method predominantly forms oxazinoquinolinone byproducts, making it less favorable for the target compound.
Optimization and Challenges
Solvent and Catalysis
Stoichiometric Adjustments
A 1:1.5:1 ratio (aldehyde:amine:quinoline) marginally increases yield to 42%, though excess aldehyde risks di-substitution byproducts.
Characterization Data
Spectroscopic Analysis
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . This compound can also interact with cellular receptors and proteins, modulating various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
The compound shares a core 8-hydroxyquinoline structure with several analogs, but its pharmacological profile is heavily influenced by its substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The 3-fluorophenyl group in NSC84094 enhances target specificity compared to non-fluorinated analogs (e.g., Compound 6). Fluorine’s electronegativity likely improves binding affinity to HMGB1 .
- Pyridin-2-ylamino Group: Common in cytoprotective and antimicrobial derivatives (e.g., Compounds 27, 28) but absent in metal-chelating agents like ’s UO₂²⁺ extractant.
Table 2: Bioactivity Comparison
Key Findings :
Biological Activity
7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes existing research findings, including data tables, case studies, and detailed analyses of its biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (mt-IDH) proteins, which are implicated in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays, including cytotoxicity tests against different cancer cell lines. The following table summarizes key findings regarding its activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.15 | Induction of apoptosis via mt-IDH inhibition |
| A549 | 0.12 | Cell cycle arrest at G1 phase |
| MCF-7 | 0.19 | Inhibition of proliferation |
The IC50 values indicate that the compound exhibits potent activity against these cancer cell lines, particularly in the micromolar range.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection studies. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.
A study reported that the compound demonstrated significant cytoprotective effects in neuronal cell cultures exposed to oxidative stress, with an IC50 value of 0.40 µM . This suggests that it may help mitigate neuronal damage and promote cell survival.
Case Study 1: Cancer Treatment
In a preclinical trial involving xenograft models of human tumors, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated, with no severe adverse effects reported.
Case Study 2: Neuroprotection
A pilot study assessed the efficacy of the compound in a mouse model of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque accumulation in treated mice versus untreated controls.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) may degrade sensitive functional groups.
- Solvent polarity : Polar solvents enhance nucleophilic substitution but may reduce regioselectivity.
- Purification : Column chromatography (silica gel, CHCl₃/MeOH) is commonly used, with yields ranging from 45% to 68% .
What spectroscopic and crystallographic methods are employed to characterize this compound, and what key data validate its structure?
Basic Research Question
Methodological Validation :
-
NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the quinolin-8-ol moiety appear at δ 8.5–9.0 ppm, while pyridinylamino protons resonate at δ 6.8–7.5 ppm. The fluorophenyl group shows splitting patterns consistent with para-substitution (J = 8–10 Hz) .
- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm and fluorinated aromatic carbons at 115–125 ppm .
-
X-ray Crystallography :
What preliminary biological activities have been reported, and which assays are used to evaluate them?
Basic Research Question
-
Anticancer Activity :
-
Antimicrobial Screening :
- Broth microdilution assays (MIC = 8–32 µg/mL against S. aureus and E. coli) .
How does the compound’s mechanism of action involve dual induction of ferroptosis and apoptosis?
Advanced Research Question
- Ferroptosis Pathway :
- Apoptosis Induction :
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?
Advanced Research Question
SAR Insights :
- Computational Modeling : Docking studies (AutoDock Vina) show fluorophenyl improves binding to MDM2 (ΔG = −9.2 kcal/mol) .
How can researchers resolve contradictions in solubility and stability data across studies?
Advanced Research Question
- Solubility Variability :
- Stability Protocols :
What in vivo models validate efficacy, and what pharmacokinetic challenges exist?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
